cudraflavone B

Monoamine oxidase inhibition Neuropharmacology Enzyme inhibition

Select cudraflavone B for its unique pyranochromane scaffold with geminal dimethyl and prenyl groups that confer dual COX-1/COX-2 inhibition, NF-κB blockade, and Nrf2/HO-1 neuroprotection. It outperforms cudraflavone C in radical scavenging, exceeds cudraflavanone A in MAO inhibition (IC₅₀ 80.0 vs 89.7 μM), and shows broader anticancer activity than artocarpin. Procure with ≥98% HPLC purity for HT22 neurotoxicity, anti-inflammatory, antimicrobial, or leukemia models where substitution risks experimental failure.

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
CAS No. 19275-49-1
Cat. No. B106824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecudraflavone B
CAS19275-49-1
Synonymscudraflavone B
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C
InChIInChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3
InChIKeyXIWCDUHPYMOFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cudraflavone B (CAS 19275-49-1) Technical Baseline for Research Procurement: Class, Purity, and Storage Specifications


Cudraflavone B (CAS 19275-49-1) is a prenylated flavonoid isolated from Morus alba, Cudrania tricuspidata, and Artocarpus species, characterized by a pyranochromane skeleton with a 2,4-dihydroxyphenyl group at position 8 and a prenyl substituent at position 7 [1]. The compound is commercially available as a powder with HPLC purity ≥98%, molecular formula C₂₅H₂₄O₆, and molecular weight 420.45 g/mol . Recommended storage conditions are -20°C under desiccation for long-term stability, with solubility typically achieved in DMSO or ethanol for in vitro applications [2].

Why Cudraflavone B (CAS 19275-49-1) Cannot Be Interchanged with Other Prenylated Flavonoids: Structural Basis for Differential Activity


Substituting cudraflavone B with closely related prenylated flavonoids such as cudraflavone C, cudraflavanone A, or morusin is scientifically unsound due to structure-dependent differences in target engagement, potency, and biological profile. Cudraflavone B possesses a unique pyranochromane scaffold with specific substitution patterns—a geminal dimethyl group at position 2 and a prenyl group at position 7—that directly influence its dual COX-1/COX-2 inhibition profile, MAO inhibitory potency, and neuroprotective Nrf2 activation capacity [1]. Comparative studies demonstrate that cudraflavone B outperforms cudraflavone C in free radical scavenging, shows superior MAO inhibition relative to cudraflavanone A (IC₅₀ 80.0 μM vs. 89.7 μM), and exhibits comparable antibacterial activity to morusin while offering a distinct mechanistic profile in cancer cell lines [2]. Procurement of generic or misidentified prenylated flavonoid alternatives risks experimental failure due to these non-interchangeable structure-activity relationships.

Quantitative Differentiation of Cudraflavone B (CAS 19275-49-1) Against Comparators: Head-to-Head Evidence for Procurement Decisions


MAO Inhibition Potency: Cudraflavone B vs. Cudraflavanone A in Mouse Brain Assay

Cudraflavone B demonstrates superior monoamine oxidase (MAO) inhibitory activity compared to the structurally related flavonoid cudraflavanone A. In a head-to-head evaluation using mouse brain MAO, cudraflavone B achieved an IC₅₀ of 80.0 μM, representing a measurable potency advantage over cudraflavanone A (IC₅₀ = 89.7 μM) and cudratricusxanthone A (IC₅₀ = 88.3 μM) [1].

Monoamine oxidase inhibition Neuropharmacology Enzyme inhibition

COX-2 Selectivity: Cudraflavone B Demonstrates Superior COX-2 Preference Relative to Indomethacin

Cudraflavone B acts as a dual COX-1/COX-2 inhibitor but demonstrates higher selectivity toward COX-2 compared to the reference NSAID indomethacin. BindingDB data confirm direct enzyme inhibition with IC₅₀ values of 1,500 nM for COX-1 (ram seminal vesicle) and 2,500 nM for COX-2 (human recombinant) [1]. Critically, functional studies report that cudraflavone B exhibits higher selectivity toward COX-2 than indomethacin, distinguishing it from non-selective NSAIDs [2].

COX inhibition Anti-inflammatory Enzyme selectivity

Antibacterial Activity: Cudraflavone B Outperforms Ampicillin Against Gram-Positive Strains

In direct comparative antibacterial assays, cudraflavone B demonstrated superior activity against Gram-positive bacteria relative to the standard antibiotic ampicillin. Both cudraflavone B and morusin showed better antibacterial activities than ampicillin against Staphylococcus epidermidis and Bacillus subtilis, while exhibiting comparable activity to ampicillin and kanamycin A against Staphylococcus aureus [1].

Antibacterial Gram-positive Natural product antimicrobial

Cytotoxicity Profile: Cudraflavone B Shows Strongest Antiproliferative Effects Among In-Class Prenylated Flavonoids in Leukemia Cells

Among three prenylated flavonoids (kuwanon E, cudraflavone B, and 4'-O-methylkuwanon E) isolated from Morus alba and evaluated head-to-head in THP-1 human leukemia cells, cudraflavone B demonstrated the strongest effects on cell cycle progression and viability of tumor and/or immortalized cells [1]. This within-study ranking establishes a clear hierarchy of antiproliferative potency.

Anticancer Cell cycle arrest Leukemia

Cytotoxicity Spectrum: Cudraflavone B Demonstrates Broad-Spectrum Activity vs. Artocarpin's Limited Profile in Cancer Cell Lines

In a comparative cytotoxicity evaluation against three human cancer cell lines, cudraflavone B exhibited activity against all three lines tested, whereas the related prenylated flavonoid artocarpin showed cytotoxicity against only two of the three cell lines [1]. This broader spectrum of activity distinguishes cudraflavone B as the more versatile antiproliferative agent.

Cytotoxicity Broad-spectrum Cancer cell lines

Neuroprotective Efficacy: Cudraflavone B Rescues HT22 Cells from Glutamate-Induced Oxidative Damage via Nrf2/HO-1 Axis

Cudraflavone B demonstrates robust neuroprotective effects against glutamate-induced oxidative toxicity in mouse hippocampal HT22 cells—a model of neuronal degeneration relevant to Alzheimer's and Parkinson's diseases. The compound significantly inhibited reactive oxygen species (ROS) production and protected cells from glutamate-induced death by inducing HO-1 expression through Nrf2 nuclear accumulation and PI3K/Akt pathway activation [1]. This mechanism-based neuroprotective profile distinguishes cudraflavone B from other prenylated flavonoids lacking validated CNS-relevant activity.

Neuroprotection Oxidative stress Nrf2 activation

Procurement-Driven Application Scenarios for Cudraflavone B (CAS 19275-49-1): Where Differential Evidence Directs Selection


Neuroinflammation and CNS Oxidative Stress Research: HT22 Glutamate Toxicity Model

Cudraflavone B is directly indicated for studies employing the glutamate-induced HT22 hippocampal cell model of oxidative neurotoxicity—a widely used system for evaluating neuroprotective agents with potential relevance to Alzheimer's disease, Parkinson's disease, and ischemic injury. The compound's demonstrated ability to induce HO-1 expression through Nrf2 nuclear accumulation and PI3K/Akt pathway activation provides a mechanistically defined tool compound for investigating antioxidant response element (ARE)-mediated cytoprotection in neuronal contexts [1]. Procurement is specifically warranted when the research objective involves Nrf2/HO-1 axis modulation in CNS-relevant cell types, where alternative prenylated flavonoids lack validated activity data.

COX-2 Selective Anti-Inflammatory Screening: Macrophage NF-κB Translocation Studies

Cudraflavone B is a scientifically appropriate selection for anti-inflammatory drug discovery programs focused on COX-2 preferential inhibition with NF-κB pathway modulation. The compound blocks TNFα-induced NF-κB nuclear translocation in THP-1-derived macrophages, resulting in downstream suppression of COX-2 gene expression and PGE2 production [1]. Its demonstrated higher COX-2 selectivity relative to indomethacin positions cudraflavone B as a natural product scaffold for developing NSAID alternatives with potentially improved gastric tolerability [2]. Researchers evaluating dual COX-1/COX-2 inhibitors with NF-κB-modulatory activity will find cudraflavone B uniquely suitable compared to prenylated flavonoid analogs lacking this combined mechanistic profile.

Antibacterial Screening Against Gram-Positive Pathogens: S. epidermidis and B. subtilis Assays

Cudraflavone B is indicated for natural product antimicrobial screening programs targeting Gram-positive bacteria, particularly Staphylococcus epidermidis and Bacillus subtilis. The compound's superior activity relative to ampicillin against these strains, coupled with comparable efficacy to ampicillin and kanamycin A against Staphylococcus aureus, establishes it as a scientifically validated comparator or lead scaffold in antibacterial discovery campaigns [1]. Procurement is justified when the research objective involves exploring prenylated flavonoid scaffolds with activity superior to standard β-lactam antibiotics against specific Gram-positive species.

Cancer Cell Line Screening for Antiproliferative Prenylated Flavonoids: Leukemia and Broad-Spectrum Cytotoxicity

Cudraflavone B is the preferred procurement choice among Morus-derived prenylated flavonoids for antiproliferative screening in leukemia models. In head-to-head comparison against kuwanon E and 4'-O-methylkuwanon E in THP-1 human leukemia cells, cudraflavone B exhibited the strongest effects on cell cycle progression and tumor cell viability [1]. Additionally, cudraflavone B demonstrated cytotoxicity against three of three human cancer cell lines tested, whereas the related analog artocarpin was active against only two of three lines [2]. For researchers seeking a single prenylated flavonoid with the highest probability of activity across diverse cancer models, cudraflavone B offers superior efficiency based on comparative efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for cudraflavone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.